Angophorol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Angophorol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cell growth and apoptosis, particularly in cancer cell lines.

Medicine: Explored for its potential anticancer properties and therapeutic applications in treating leukemia and other cancers.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

Target of Action

Angophorol, a flavonone compound, primarily targets K562 cells . K562 cells are human immortalized myelogenous leukemia cells, often used in research as a model for cancer studies.

Mode of Action

This compound interacts with its target cells by inhibiting their growth and inducing apoptosis . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of organisms by eliminating old, unnecessary, or damaged cells. The induction of apoptosis in cancer cells is a common strategy in cancer therapy.

Result of Action

The primary result of this compound’s action is the potential anticancer activity through growth inhibition and apoptosis in K562 cells

Analyse Biochimique

Biochemical Properties

Angophorol interacts with various enzymes, proteins, and other biomolecules in the cellIt is known that this compound exerts potential anticancer activity through growth inhibition and apoptosis in K562 cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In K562 cells, it has been observed to inhibit growth and induce apoptosis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Angophorol involves the extraction from natural sources such as the culm fern, Pterocarpus indicus. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound from its precursors are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Angophorol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Angophorol is similar to other flavonoid compounds such as:

Myricetin: A natural flavonoid with antioxidant and anticancer properties.

Quercetin: Known for its anti-inflammatory and anticancer activities.

Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer effects.

Uniqueness

What sets this compound apart is its specific anticancer activity through the induction of apoptosis in K562 cells, which is not as prominently observed in other flavonoids . Additionally, its unique chemical structure, with specific hydroxyl and methoxy groups, contributes to its distinct biological activities .

Propriétés

IUPAC Name |

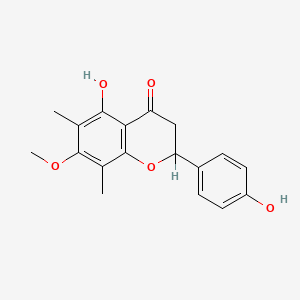

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMSFMNICMFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of angophorol?

A1: this compound has been identified in the heartwood of Prunus sargentii [] and the fruits of Brucea javanica [].

Q2: Besides this compound, what other compounds were found alongside it in Vernonia chalybaea?

A2: Vernonia chalybaea yielded a new aliphatic tetrahydroxyl ether alongside known compounds such as 4 α,10 α-epoxyaromadendrane, friedelin, taraxasteryl acetate, pseudotaraxasteryl acetate, lupeyl acetate, lupeol, α-amiryn, β-amiryn, β-sitosterol, stigmasterol, 2,3-dimethyl-1,2,3-tri-hydroxybuthanol, this compound, this compound-7-O-glucoside, this compound-7-O-rutinoside, 3,7-dimethoxy-5,3',4'-trihydroxyflavone, and acacetin. []

Q3: What analytical techniques were used to identify and characterize this compound and other compounds in the mentioned research papers?

A3: All three research papers utilized spectroscopic analysis for structural determination of the isolated compounds. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for characterizing organic molecules. Additionally, comparison with published spectral data was employed to confirm the identities of the known compounds. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)